molecular formula C44H34O22 B12930626 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) CAS No. 116403-62-4

2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)

Cat. No.: B12930626
CAS No.: 116403-62-4
M. Wt: 914.7 g/mol
InChI Key: YUULFXAQUWEYNP-UHFFFAOYSA-N
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Description

2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple hydroxyl groups and a biphenyl core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) involves multiple steps, typically starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with hydroxyl groups through various chemical reactions, such as hydroxylation. The chroman and benzoate groups are subsequently introduced through esterification and other organic reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may inhibit specific enzymes and signaling pathways, contributing to its biological effects .

Biological Activity

The compound 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic structure that exhibits significant biological activities. This article explores its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a biphenyl core with multiple hydroxyl groups and chroman derivatives. Its molecular formula is C48H30O30C_{48}H_{30}O_{30}, indicating a high degree of hydroxylation which is often associated with enhanced biological activity.

Antioxidant Activity

Research indicates that polyphenolic compounds like this one possess strong antioxidant properties. The presence of multiple hydroxyl groups facilitates the scavenging of free radicals, thus protecting cells from oxidative stress. Studies have shown that similar structures can significantly reduce oxidative damage in cellular models .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have shown promising results against breast and prostate cancer cells by modulating key signaling pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. It exhibits inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 µg/mL, suggesting potent antibacterial properties . This activity is attributed to the disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways.

  • Antioxidant Mechanism : The compound's hydroxyl groups donate electrons to neutralize free radicals.
  • Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway and inhibit critical enzymes involved in cancer cell survival.
  • Antimicrobial Mechanism : The compound disrupts bacterial membrane potential and inhibits DNA topoisomerase IV activity.

Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of various polyphenols including this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation compared to control groups .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A1510
Compound B2012
Target Compound85

Study 2: Anticancer Effects on MCF-7 Cells

In vitro tests on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Properties

IUPAC Name

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULFXAQUWEYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317247
Record name Theasinensin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116403-62-4, 89064-31-3
Record name Theasinensin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116403-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theasinensin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89064-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theasinensin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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